molecular formula C9H4Cl3NO2 B6307630 3,4,6-Trichloro-N-methylphthalimide CAS No. 72524-66-4

3,4,6-Trichloro-N-methylphthalimide

Cat. No. B6307630
CAS RN: 72524-66-4
M. Wt: 264.5 g/mol
InChI Key: VLHNFLJRXDXJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trichloro-N-methylphthalimide (TCMPMI) is an organic chemical compound of the phthalimide family. It is a white, crystalline solid with a molecular weight of 243.5 g/mol and a melting point of 134–136 °C. TCMPMI has been used in a variety of scientific research applications, including in the synthesis of peptides and other organic molecules, as well as in biochemical and physiological studies. We will also discuss the advantages and limitations of using TCMPMI in laboratory experiments, as well as possible future directions for its use.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-N-methylphthalimide is not fully understood. However, it is known that it interacts with proteins and enzymes, and it is believed that this interaction is responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,6-Trichloro-N-methylphthalimide are not yet fully understood. However, it is known that it can affect the activity of enzymes, and it has been shown to inhibit the enzyme cyclooxygenase. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to using 3,4,6-Trichloro-N-methylphthalimide in laboratory experiments. For example, it is not very soluble in water, and it is not very soluble in organic solvents. Additionally, it has a relatively short shelf-life and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of 3,4,6-Trichloro-N-methylphthalimide in scientific research. These include further investigating its mechanism of action, exploring its potential use as a therapeutic agent, and investigating its potential use as a diagnostic agent. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in the synthesis of peptides and other organic molecules. Finally, further research could be conducted on its potential use in the preparation of polymeric materials.

Scientific Research Applications

3,4,6-Trichloro-N-methylphthalimide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and other organic molecules, as well as for the preparation of polymeric materials. Additionally, it has been used in biochemical and physiological studies, such as for the investigation of the mechanism of action of drugs and their effects on the body.

properties

IUPAC Name

4,5,7-trichloro-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHNFLJRXDXJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503551
Record name 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-trichloro-N-methylphthalimide

CAS RN

72524-66-4
Record name 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4,6-trichlorophthalic acid (25.01 g, 92.8 mmol) and glacial acetic acid (100 mL) was charged to a 250 mL 3-neck flask, equipped with a dry-ice condenser, thermometer, gas sparger and magnetic stirrer and maintained under an atmosphere of dry nitrogen. The mixture was heated and maintained at 50°-54° C. while methylamine (12 g, 0.4 mol) was introduced over a period of 1.5 hours. Following the addition of the methylamine, the reaction mixture was heated to 93° C. and maintained thereat for about 5 hours, then cooled to room temperature and filtered. The filter cake was washed with cold water and vacuum dried (0.2 mmHg) for 24 hours to yield 15.97 g of 3,4,6-trichloro-N-methylphthalimide as a white powder (m.p. 166°-167.5° C.).
Quantity
25.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.